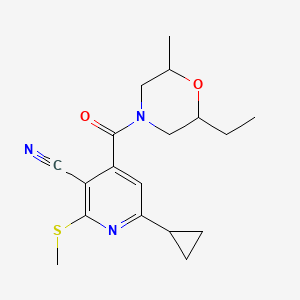
(2R)-1-diisopropoxyphosphoryl-2-methylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical structure “CC1N(C1)P(OC©C)(OC©C)=O” is a phosphoramidate derivative. Phosphoramidates are a class of compounds that contain a phosphorus atom bonded to an amide group. These compounds are of significant interest due to their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidates typically involves the reaction of a phosphorochloridate with an amine. For the compound “CC1N(C1)P(OC©C)(OC©C)=O”, the synthesis can be achieved through the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphorochloridate intermediate.
Reaction with Amine: The phosphorochloridate is then reacted with an amine under controlled conditions to form the desired phosphoramidate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of phosphoramidates involves large-scale reactions using automated reactors. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidates undergo various chemical reactions, including:
Oxidation: Phosphoramidates can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert phosphoramidates to phosphines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates.
Aplicaciones Científicas De Investigación
Phosphoramidates have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Biology: Phosphoramidates are studied for their potential as enzyme inhibitors and substrates.
Medicine: They are explored for their antiviral and anticancer properties.
Industry: Phosphoramidates are used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphoramidates involves the interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Phosphoramidates inhibit enzymes by forming stable complexes with them.
Signal Transduction: They can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Phosphoramidates can be compared with other phosphorus-containing compounds such as phosphates and phosphonates. The key differences include:
Phosphates: Phosphates have a phosphorus atom bonded to four oxygen atoms, whereas phosphoramidates have a phosphorus atom bonded to an amide group.
Phosphonates: Phosphonates contain a phosphorus-carbon bond, while phosphoramidates have a phosphorus-nitrogen bond.
List of Similar Compounds
Phosphates: Examples include adenosine triphosphate (ATP) and sodium phosphate.
Phosphonates: Examples include glyphosate and fosfomycin.
This detailed article provides a comprehensive overview of the compound “CC1N(C1)P(OC©C)(OC©C)=O”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALAZZMAEHYRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2-bis(furan-2-yl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2901498.png)

![2-(2,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2901504.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2901505.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)

![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)

